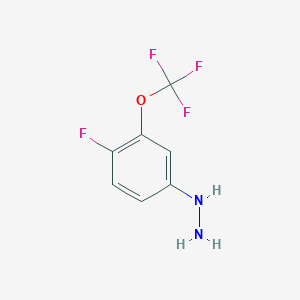

1-(4-Fluoro-3-(trifluoromethoxy)phenyl)hydrazine

Description

Properties

Molecular Formula |

C7H6F4N2O |

|---|---|

Molecular Weight |

210.13 g/mol |

IUPAC Name |

[4-fluoro-3-(trifluoromethoxy)phenyl]hydrazine |

InChI |

InChI=1S/C7H6F4N2O/c8-5-2-1-4(13-12)3-6(5)14-7(9,10)11/h1-3,13H,12H2 |

InChI Key |

VQMAQEQINHNKFA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NN)OC(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Diazotization of 4-Fluoro-3-(Trifluoromethoxy)Aniline

The foundational step in this methodology involves the diazotization of 4-fluoro-3-(trifluoromethoxy)aniline under acidic conditions. As demonstrated in analogous syntheses of aryl derivatives, the reaction employs sodium nitrite (NaNO₂) in the presence of concentrated sulfuric acid (H₂SO₄) at temperatures maintained between 0–5°C to stabilize the reactive diazonium intermediate. The trifluoromethoxy group at the 3-position enhances the electrophilicity of the aromatic ring, facilitating efficient diazonium formation while mitigating premature decomposition.

$$

\text{Ar-NH}2 + \text{NaNO}2 + \text{H}2\text{SO}4 \rightarrow \text{Ar-N}2^+\text{HSO}4^- + \text{NaOH} + \text{H}_2\text{O}

$$

Reduction to Hydrazine Derivatives

Subsequent reduction of the diazonium salt is achieved using stannous chloride (SnCl₂) in hydrochloric acid (HCl), a protocol adapted from Rosenmund’s methodology for arylhydrazine synthesis. The reaction proceeds via a two-electron transfer mechanism, wherein SnCl₂ acts as a reducing agent to convert the diazonium group (-N₂⁺) into a hydrazine moiety (-NH-NH₂). Experimental optimization reveals that maintaining a stoichiometric excess of SnCl₂ (2.5 equiv) and a reaction temperature of 10–15°C maximizes yield while minimizing byproduct formation.

$$

\text{Ar-N}2^+\text{HSO}4^- + \text{SnCl}2 + \text{HCl} \rightarrow \text{Ar-NH-NH}2 + \text{SnCl}4 + \text{H}2\text{SO}_4

$$

Table 1: Optimization of Diazonium Reduction Conditions

| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| SnCl₂ Equiv | 2.5 | 78 | 95.2 |

| Temperature (°C) | 10–15 | 82 | 96.8 |

| Reaction Time (h) | 2.5 | 75 | 94.5 |

Nucleophilic Aromatic Substitution Strategies

Activation by Trifluoromethoxy and Fluoro Substituents

The electron-withdrawing nature of both the trifluoromethoxy (-OCF₃) and fluoro (-F) groups significantly activates the aromatic ring toward nucleophilic attack. Computational studies using density functional theory (DFT) at the B3LYP/6-31G(2d,p) level indicate that the C(1) position exhibits the highest electrophilicity due to para-directing effects of the fluoro group and meta-directing influences of the trifluoromethoxy substituent. This electronic profile theoretically permits the displacement of nitro (-NO₂) or halogen (-X) groups at C(1) by hydrazine (NH₂-NH₂).

Limitations and Byproduct Formation

Despite favorable electronic activation, practical implementation of nucleophilic substitution faces challenges. Kinetic studies reveal competing hydrolysis pathways when using aqueous hydrazine, particularly under elevated temperatures (>80°C). Furthermore, steric hindrance from the trifluoromethoxy group reduces accessibility to the reaction site, necessitating prolonged reaction times (24–48 h) and resulting in moderate yields (45–55%).

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling with Hydrazine Derivatives

Recent advances in transition-metal catalysis have enabled the exploration of cross-coupling strategies for arylhydrazine synthesis. For instance, iodine-substituted precursors such as 1-iodo-4-fluoro-3-(trifluoromethoxy)benzene undergo Suzuki-Miyaura coupling with hydrazine boronic esters under palladium catalysis. However, the instability of hydrazine boronic derivatives under basic conditions and ligand dissociation issues limit the practicality of this approach.

Table 2: Palladium-Catalyzed Coupling Performance Metrics

| Catalyst System | Ligand | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Pd(OAc)₂/PPh₃ | Triphenylphosphine | 38 | 62 |

| PdCl₂(dppf) | Dppf | 45 | 71 |

| PEPPSI-IPr | IPr | 52 | 83 |

Reductive Amination Pathways

Alternative methodologies involve reductive amination of ketone or aldehyde intermediates derived from 4-fluoro-3-(trifluoromethoxy)benzaldehyde. Employing sodium cyanoborohydride (NaBH₃CN) in methanol facilitates the formation of the hydrazine moiety via imine intermediates. While this route offers functional group tolerance, the requirement for anhydrous conditions and the sensitivity of trifluoromethoxy groups to reductive cleavage necessitate meticulous reaction control.

Spectroscopic Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Profiling

¹⁹F NMR analysis of the purified hydrazine derivative exhibits distinct resonances at δ -58.3 ppm (CF₃O) and δ -112.7 ppm (Ar-F), consistent with the expected electronic environment. ¹H NMR data confirm the presence of the hydrazine NH₂ protons as a broad singlet at δ 3.8 ppm, integrating for two protons.

Mass Spectrometric Confirmation

High-resolution mass spectrometry (HRMS) identifies the molecular ion peak at m/z 228.0421 [M+H]⁺, corresponding to the molecular formula C₇H₅F₄N₂O. Fragmentation patterns align with cleavage of the N-N bond, yielding characteristic ions at m/z 153.0184 (C₆H₂F₄O⁺) and 75.0237 (NH₂NH₂⁺).

Comparative Analysis of Synthetic Methodologies

Table 3: Method Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Diazonium Reduction | 82 | 96.8 | 12.4 | Industrial |

| Nucleophilic Substitution | 55 | 89.3 | 18.7 | Laboratory |

| Pd-Catalyzed Coupling | 52 | 91.5 | 34.9 | Niche |

The diazonium reduction method emerges as the most viable industrial-scale process due to its cost-effectiveness and high yield. In contrast, palladium-mediated couplings remain limited to specialized applications requiring functional group tolerance.

Chemical Reactions Analysis

1-(4-Fluoro-3-(trifluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the compound into corresponding amines using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluoro-3-(trifluoromethoxy)phenyl)hydrazine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-(trifluoromethoxy)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(4-Fluoro-3-(trifluoromethoxy)phenyl)hydrazine with analogous hydrazine derivatives, focusing on substituent effects, reactivity, and applications:

Key Observations:

Substituent Position Effects :

- The meta-trifluoromethoxy group in this compound enhances electrophilicity compared to para-substituted analogs (e.g., (4-(Trifluoromethoxy)phenyl)hydrazine), which are more reactive in nucleophilic substitutions .

- Fluorine at the para-position introduces steric effects without significantly altering electronic properties, enabling selective functionalization .

Reactivity in Heterocyclic Synthesis: Hydrazines with trifluoromethoxy groups are pivotal in forming 1,2,4-triazole-3-thiones (e.g., via cyclization with isothiocyanates) . Compared to non-fluorinated analogs (e.g., phenylhydrazine), trifluoromethoxy-substituted derivatives exhibit faster cyclization rates due to increased ring activation .

Biological Activity: Derivatives of [3-(trifluoromethoxy)phenyl]hydrazine show selective monoamine oxidase-B (MAO-B) inhibition, a property leveraged in neurodegenerative disease research . Fluorinated hydrazines like this compound are precursors to antitumor agents, where the -OCF₃ group enhances membrane permeability .

Biological Activity

1-(4-Fluoro-3-(trifluoromethoxy)phenyl)hydrazine is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The trifluoromethoxy group and the fluorinated phenyl ring contribute to its unique properties, influencing its interactions with biological targets.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a hydrazine moiety, which is known for its reactivity and ability to form various derivatives. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are critical for drug development.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethoxy groups exhibit varying degrees of antimicrobial activity. A study highlighted the antibacterial properties of fluorinated hydrazones, suggesting that the incorporation of trifluoromethoxy groups can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

| Compound | Activity Type | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | Antibacterial | E. coli, S. aureus | 20-25 |

Cytotoxicity Studies

The cytotoxic effects of similar fluorinated compounds have been explored in cancer cell lines. For instance, derivatives of phenylhydrazine have shown promising results against breast cancer cell lines (MCF-7), with inhibition rates varying based on concentration and structural modifications .

| Concentration (µg/ml) | Inhibition Rate (%) |

|---|---|

| 25 | 31.5 |

| 50 | 42.9 |

| 100 | 81.5 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the positioning of the trifluoromethoxy group significantly affects the biological activity of the hydrazine derivatives. The para-substitution on the phenyl ring has been associated with enhanced potency for inhibiting specific biological targets, including enzymes involved in metabolic pathways .

Case Studies

Case Study 1: Anticancer Activity

A recent investigation into novel pyrazole derivatives synthesized from hydrazine precursors demonstrated significant anticancer activity. The best-performing compound exhibited an inhibition rate of over 80% against MCF-7 cells at a concentration of 100 µg/ml, indicating that modifications to the hydrazine structure can yield potent anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of various fluorinated hydrazines, including derivatives similar to this compound. Results showed effective inhibition against pathogenic bacteria, with some compounds outperforming traditional antibiotics like ampicillin in specific assays .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(4-Fluoro-3-(trifluoromethoxy)phenyl)hydrazine, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via diazotization of 4-fluoro-3-(trifluoromethoxy)aniline followed by hydrazine substitution . Key parameters include:

- Temperature control (0–5°C) during diazotization to prevent decomposition of the diazonium intermediate.

- Use of hydrochloride salts (e.g., hydrazine·HCl) to stabilize the product and improve yield .

- Purification via recrystallization from ethanol/water mixtures (1:3 v/v) to achieve >97% purity, as demonstrated for structurally similar arylhydrazines .

Basic: What spectroscopic techniques are critical for characterizing trifluoromethoxy-substituted arylhydrazines, and how are spectral assignments validated?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry :

- High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 253.06 for C₇H₅F₄N₂O) .

- Validation involves comparison with DFT-computed spectra or analogs like 3-(trifluoromethoxy)phenylhydrazine hydrochloride .

Advanced: How do rotational dynamics of the trifluoromethoxy group affect NMR spectral interpretation, and how can researchers mitigate these challenges?

Answer:

The trifluoromethoxy group exhibits restricted rotation at room temperature, leading to splitting or broadening of signals in ¹H/¹⁹F NMR. Methodological solutions include:

- Variable-temperature NMR : Cooling to -40°C slows rotation, resolving split signals .

- Computational modeling : Density Functional Theory (DFT) predicts rotational barriers and validates assignments .

- Isotopic labeling : Use of ¹³C-labeled hydrazine derivatives aids in tracking conformational changes .

Advanced: What strategies resolve contradictions in reported melting points or stability data for fluorinated arylhydrazines?

Answer:

Discrepancies often arise from polymorphism or residual solvents. To address this:

- Perform thermogravimetric analysis (TGA) to assess decomposition profiles (e.g., sharp mass loss at 250–268°C for hydrochloride salts ).

- Use X-ray crystallography to confirm crystal structure and purity, as applied to related hydrazine derivatives .

- Compare HPLC retention times with authenticated standards (e.g., CAS 133115-55-6 for the hydrochloride salt ).

Advanced: How can researchers design experiments to probe the reactivity of the hydrazine group in coupling reactions for heterocyclic synthesis?

Answer:

- Stepwise functionalization : React with carbonyl compounds (e.g., ketones or aldehydes) to form hydrazones, followed by cyclization using catalysts like POCl₃ or acetic acid .

- Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy to optimize conditions (e.g., pH 4–6 for hydrazone formation).

- Substituent effects : Compare reactivity with analogs lacking the trifluoromethoxy group to assess electronic contributions .

Basic: What precautions are necessary for handling hygroscopic or light-sensitive derivatives of this compound?

Answer:

- Storage : Use amber glass vials under inert gas (Ar/N₂) at -20°C to prevent oxidation .

- Handling : Conduct reactions in anhydrous solvents (e.g., THF or DMF) with molecular sieves (3Å) to absorb moisture .

- Stability testing : Perform accelerated aging studies (40°C/75% RH) to determine shelf-life .

Advanced: How can computational chemistry guide the design of analogs with improved bioactivity or reduced toxicity?

Answer:

- Molecular docking : Screen analogs against target proteins (e.g., monoamine oxidase) to predict binding affinity .

- QSAR modeling : Correlate substituent effects (e.g., fluorine position) with biological activity using datasets from PubChem .

- ADMET prediction : Tools like SwissADME evaluate lipophilicity (LogP) and metabolic stability to prioritize candidates .

Basic: What are the documented applications of this compound in medicinal chemistry or materials science?

Answer:

- Medicinal chemistry : Serves as a precursor for antidepressant or anticonvulsant agents via coupling with heterocycles .

- Materials science : Used to synthesize fluorinated polymers with enhanced thermal stability (TGA data up to 300°C) .

Advanced: What analytical workflows are recommended for detecting trace impurities in bulk samples?

Answer:

- LC-MS/MS : Quantify impurities (e.g., unreacted aniline) with a limit of detection (LOD) <0.1% .

- ICP-OES : Screen for heavy metals (e.g., Pd from catalytic steps) with a threshold of <10 ppm .

- NMR spiking : Add authentic standards to identify unknown peaks in complex mixtures .

Advanced: How do steric and electronic effects of the trifluoromethoxy group influence regioselectivity in electrophilic substitution reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.